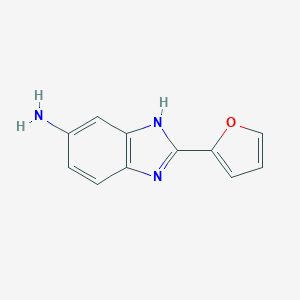

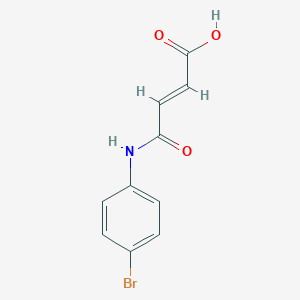

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine

説明

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

- 2-(Furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole has been synthesized from 1,3-benzothiazol-6-amine and furan-2-carbonyl chloride. This compound undergoes electrophilic substitution reactions like bromination, nitration, and acylation, specifically at the 5-position of the furan ring (Aleksandrov et al., 2021).

Reactivity and Derivative Formation

- Research on 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles shows the protolytic opening of the furan ring, leading to diketone fragments used for forming N-substituted pyrrole rings (Stroganova et al., 2013).

- Fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole involves various chemical reactions, including the formation of furan-2-carboxamides and subsequent oxidation and intramolecular cyclization (El’chaninov & Aleksandrov, 2017).

Potential Biomedical Applications

- Synthesis of compounds like 3-(5-3-methyl-5-[...]-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one from furan derivatives has been explored for their nematicidal and antimicrobial activity, indicating potential applications in biomedicine (Reddy et al., 2010).

Advanced Organic Syntheses

- Novel syntheses involving the furan-2-yl structure, such as enantioselective synthesis of furan-2-yl amines and amino acids, have been developed. This demonstrates the utility of this compound in advanced organic chemistry (Demir et al., 2003).

Photochemical Applications

- Studies on the photochemical properties of furan derivatives have been conducted, such as the synthesis of photochromic benzochromenes from naphthofurans and naphthothiazoles, expanding the potential applications of these compounds in photochemistry (Aiken et al., 2014).

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic efficacy .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

特性

IUPAC Name |

2-(furan-2-yl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTKPXBQPUSWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{[(4-Carboxybenzyl)amino]methyl}-2-furyl)-4-chlorobenzoic acid](/img/structure/B512077.png)

![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)

![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)

![(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine](/img/structure/B512136.png)

![2H,3H-naphtho[2,3-d][1,3]oxazol-2-one](/img/structure/B512137.png)